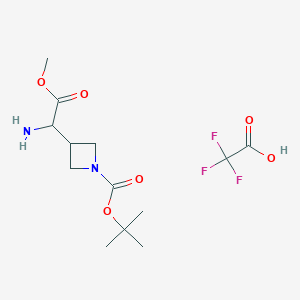

![molecular formula C20H20FN3O2S B2530858 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate CAS No. 953194-27-9](/img/structure/B2530858.png)

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles and their derivatives are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry, particularly as antitumor agents .

Synthesis Analysis

While the specific synthesis of "2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related benzimidazole derivatives involves the reduction of precursor compounds using Pd/C in a hydrogen atmosphere, followed by purification techniques such as column chromatography . The Jacobsen cyclization is another method mentioned for synthesizing fluorinated benzothiazole derivatives, which has been modified to obtain pure samples of target compounds .

Molecular Structure Analysis

The molecular structure and conformation of benzothiazole derivatives have been extensively studied using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, "1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole," confirmed the predicted structure from chemical and spectral analysis, showing a nearly planar benzimidazole ring system and a piperazine ring with no significant distortion from a perfect chair conformation .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from their binding properties and receptor docking studies. Compounds with arylpiperazine moieties have shown affinity towards dopamine D2-like and serotonin 5-HT1A receptors, suggesting potential antipsychotic properties . The presence of halogen atoms, such as fluorine, can enhance the binding affinity due to stabilizing interactions with amino acid residues in the receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT). These methods have been used to calculate molecular geometry, vibrational frequencies, atomic charges, dipole moment, rotational constants, and thermodynamic parameters . The vibrational spectra and molecular geometry obtained from these calculations have been found to be in good agreement with experimental data . The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the stability of the molecule, with a smaller gap suggesting higher stability .

Wissenschaftliche Forschungsanwendungen

Benzothiazoles in Aquatic Environments

A review on the occurrence, fate, and behavior of parabens in aquatic environments notes the presence of benzothiazole derivatives. These compounds, due to their widespread use and continuous introduction into the environment, have been identified in surface water and sediments. Their persistence and potential as weak endocrine disrupters highlight the environmental impact and necessitate further study on their toxicity and behavior in aquatic systems (Haman et al., 2015).

Therapeutic Potential of Benzothiazoles

The therapeutic potential of benzothiazoles, as documented in a patent review, emphasizes the wide spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities of benzothiazole derivatives. Notably, 2-arylbenzothiazoles are being explored as potential antitumor agents, indicating the benzothiazole nucleus's growing importance in drug discovery and development (Kamal et al., 2015).

Synthetic Approaches to Benzazoles

A comprehensive review on synthetic procedures to access 2-guanidinobenzazoles discusses the relevance of benzazoles and derivatives in medicinal chemistry. These compounds exhibit a variety of biological activities and are used in clinical applications, highlighting synthetic chemists' interest in developing new procedures for compounds with the guanidine moiety (Rosales-Hernández et al., 2022).

DNA Binding Properties of Benzimidazole Derivatives

The binding properties of Hoechst 33258, a benzimidazole derivative, to the minor groove of double-stranded B-DNA are reviewed. This highlights the role of benzothiazole and benzimidazole derivatives in biological research, particularly in DNA sequence recognition and binding, providing a foundation for rational drug design (Issar & Kakkar, 2013).

Antioxidant Capacity of Benzothiazoline Derivatives

A review on the ABTS/PP decolorization assay for antioxidant capacity discusses the reaction pathways of benzothiazoline derivatives. These compounds, by undergoing specific reactions like coupling, contribute to the total antioxidant capacity, demonstrating their potential in antioxidant systems (Ilyasov et al., 2020).

Eigenschaften

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 3-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-23-8-10-24(11-9-23)20-22-17-7-6-16(13-18(17)27-20)26-19(25)14-4-3-5-15(21)12-14/h3-7,12-13H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYZJSZLMDEBEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-fluorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![prop-2-enyl 5-(4-ethylphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2530783.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2530784.png)

![N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide](/img/structure/B2530788.png)

![[(Z)-[Amino-(5-methyl-1,2-oxazol-3-yl)methylidene]amino] 6-chloropyridine-3-carboxylate](/img/structure/B2530792.png)

![N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B2530795.png)

![Methyl 2-[(3-chlorobenzoyl)amino]-3-{[(4-nitrobenzyl)oxy]imino}propanoate](/img/structure/B2530796.png)